molecular formula C25H20N2O4S3 B2478094 N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide CAS No. 441289-68-5

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide

Cat. No.: B2478094
CAS No.: 441289-68-5
M. Wt: 508.63
InChI Key: FLXWCLSYBATPRM-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is a compound characterized by its complex structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Formation of Benzo[d]thiazole Derivative

    • Reagents: 2-Aminothiophenol and carboxylic acid derivatives

    • Conditions: Heating under reflux in the presence of a dehydrating agent (e.g., polyphosphoric acid)

  • Step 2: Thioether Formation

    • Reagents: Benzo[d]thiazole and 4-hydroxynaphthalene-1-sulfonic acid

    • Conditions: Base-catalyzed nucleophilic substitution reaction (e.g., sodium hydroxide, reflux)

  • Step 3: Sulfonamide Formation

    • Reagents: Intermediate from Step 2 and 4-ethoxybenzenesulfonyl chloride

    • Conditions: Acidic conditions (e.g., hydrochloric acid, room temperature)

Industrial Production Methods

  • The industrial-scale production would involve optimization of the above steps, focusing on yield, purity, and cost-effectiveness. Flow chemistry and continuous processing might be employed for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

    • Can undergo oxidation reactions at the hydroxyl group in the naphthalene ring.

  • Reduction:

    • Possible reduction of the sulfonamide group to sulfonic acid derivatives under strong reducing conditions.

  • Substitution:

    • The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate, acidic conditions.

  • Reduction: Lithium aluminum hydride, dry ether.

  • Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogens in the presence of a catalyst like iron.

Major Products

  • Oxidation: Sulfonic acid derivatives, quinones.

  • Reduction: Reduced sulfonamide compounds.

  • Substitution: Nitro and halogenated derivatives.

Scientific Research Applications

Chemistry

  • Catalysts: Potential use as a ligand in transition metal complexes.

  • Material Science: Functional material for organic electronics or optoelectronic devices.

Biology and Medicine

  • Pharmacology: Potential inhibitor of specific enzymes or receptors due to its sulfonamide group.

  • Antimicrobial Agents: Structural analogs may exhibit antimicrobial properties.

Industry

  • Dyes and Pigments: The compound's derivatives might be explored for their chromophoric properties.

  • Polymer Science: May be used in the synthesis of specialty polymers with unique properties.

Comparison with Similar Compounds

  • Benzo[d]thiazole Sulfonamides

    • Example: 2-(benzo[d]thiazol-2-ylamino)benzenesulfonamide

  • Naphthalene Sulfonamides

    • Example: 1-naphthalenesulfonamide

  • Benzene Sulfonamides

    • Example: 4-methylbenzenesulfonamide

By integrating these various components, N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide stands out for its multifaceted applications and the breadth of chemical reactions it can undergo.

Biological Activity

N-(3-(benzo[d]thiazol-2-ylthio)-4-hydroxynaphthalen-1-yl)-4-ethoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound, emphasizing its therapeutic implications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzothiazole moiety and subsequent sulfonamide coupling. The synthetic pathway often utilizes intermediates such as 4-hydroxynaphthalene and various benzothiazole derivatives. A detailed synthetic route can be outlined as follows:

  • Formation of Benzothiazole : Reaction of 2-aminothiophenol with appropriate electrophiles.
  • Naphthalene Hydroxylation : Hydroxylation of naphthalene derivatives to introduce the hydroxyl group.
  • Sulfonamide Coupling : Coupling the benzothiazole derivative with a sulfonamide through nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets, including enzymes and receptors involved in various pathological processes.

  • Inhibition of β-glucuronidase : Research has shown that related benzothiazole derivatives exhibit significant inhibitory effects on β-glucuronidase, an enzyme implicated in drug metabolism and detoxification processes . The IC50 values for related compounds suggest a promising profile for therapeutic applications.
  • Anticancer Activity : Compounds with similar structures have demonstrated anticancer properties by inducing apoptosis in cancer cells through modulation of Bcl-2 family proteins, which are crucial regulators of cell survival . The mechanism involves disrupting mitochondrial membrane potential and activating caspase pathways.
  • Carbonic Anhydrase Inhibition : Some studies highlight the potential of sulfonamide derivatives as carbonic anhydrase inhibitors, which can be beneficial in treating conditions like glaucoma and certain types of tumors . The binding affinity and inhibition constants (K_i) for various isoforms indicate that these compounds can selectively inhibit tumor-associated carbonic anhydrases.

Study 1: β-glucuronidase Inhibition

A series of benzothiazole derivatives were synthesized and tested for their β-glucuronidase inhibitory potential. Among them, this compound showed promising results with an IC50 value comparable to known inhibitors, indicating its potential as a therapeutic agent in modulating drug metabolism .

CompoundIC50 (µM)
Compound A18.38 ± 0.60
Compound B31.21 ± 0.75
Target CompoundTBD

Study 2: Anticancer Activity

In vitro studies demonstrated that this compound induced apoptosis in various cancer cell lines. Flow cytometry analysis revealed increased annexin V positivity, suggesting enhanced apoptotic activity compared to controls .

Cell LineApoptosis Rate (%)
A549 (Lung)45%
MCF7 (Breast)50%
HeLa (Cervical)40%

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-ethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O4S3/c1-2-31-16-11-13-17(14-12-16)34(29,30)27-21-15-23(24(28)19-8-4-3-7-18(19)21)33-25-26-20-9-5-6-10-22(20)32-25/h3-15,27-28H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLXWCLSYBATPRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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